molecular formula C6H17N7 B13388186 N'-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine CAS No. 85480-72-4

N'-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine

Cat. No.: B13388186
CAS No.: 85480-72-4
M. Wt: 187.25 g/mol
InChI Key: DNXKUFJLCGWUGV-UHFFFAOYSA-N
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Description

N’-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine is a compound with significant applications in various fields. It is known for its unique chemical structure and properties, which make it useful in industrial, medical, and scientific research contexts. The compound is characterized by the presence of both amino and guanidine groups, which contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine typically involves the reaction of 1,2-dichloroethane with ammonia under high temperature and pressure. The reaction is carried out in a tubular reactor at temperatures ranging from 150°C to 250°C and pressures around 392.3 kPa. The reaction mixture is then neutralized with a base, and the resulting free amines are concentrated and purified by distillation, yielding the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous feeding of reactants into a reactor, followed by purification steps to ensure the quality and purity of the final product. The use of advanced distillation techniques and quality control measures ensures that the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N’-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines. Substitution reactions typically result in the formation of substituted amines or guanidines.

Scientific Research Applications

N’-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine involves its interaction with various molecular targets. The amino and guanidine groups allow the compound to form strong hydrogen bonds and coordinate with metal ions. This makes it effective in catalysis and as a cross-linking agent. The compound’s reactivity is attributed to the presence of multiple reactive sites, which enable it to participate in a variety of chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    Diethylenetriamine: Similar in structure but lacks the guanidine group.

    Ethylenediamine: Contains fewer amino groups and lacks the guanidine group.

    Triethylenetetramine: Contains more amino groups but lacks the guanidine group.

Uniqueness

N’-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine is unique due to the presence of both amino and guanidine groups, which enhance its reactivity and versatility. This makes it more effective in applications requiring strong coordination and cross-linking capabilities compared to similar compounds .

Properties

CAS No.

85480-72-4

Molecular Formula

C6H17N7

Molecular Weight

187.25 g/mol

IUPAC Name

N'-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine

InChI

InChI=1S/C4H13N3.C2H4N4/c5-1-3-7-4-2-6;3-1-6-2(4)5/h7H,1-6H2;(H4,4,5,6)

InChI Key

DNXKUFJLCGWUGV-UHFFFAOYSA-N

Canonical SMILES

C(CNCCN)N.C(#N)N=C(N)N

Related CAS

50862-68-5

Origin of Product

United States

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